

CDE-096 off-target effects at high concentrations

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Compound of Interest

Compound Name: CDE-096

Cat. No.: B606568

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CDE-096 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **CDE-096**, with a specific focus on its mechanism of action and potential off-target considerations at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **CDE-096**?

A1: **CDE-096** is a potent and reversible small molecule inactivator of Plasminogen Activator Inhibitor-1 (PAI-1).^[1] It functions through an allosteric mechanism, binding to a unique site known as the sB/sC pocket on the PAI-1 protein.^{[1][2]} This binding event prevents the reactive center loop of PAI-1 from interacting with its target proteases, such as tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).^[1] Consequently, **CDE-096** blocks the formation of covalent complexes between PAI-1 and these proteases.^[1]

Q2: Does **CDE-096** induce a conformational change in PAI-1?

A2: Yes, **CDE-096** induces allosteric conformational changes in PAI-1 that affect its flexibility.^[3] However, unlike some other PAI-1 inhibitors, **CDE-096** does not convert PAI-1 into its latent conformation.^[1] The inhibition is reversible.^[1]

Q3: Are there known off-target effects of **CDE-096** on other kinases or receptors at high concentrations?

A3: Currently, there is no publicly available information from the search results detailing a classical off-target profile of **CDE-096** against a broad panel of kinases or receptors at high concentrations. The existing research primarily focuses on its high specificity and potency for PAI-1. One search result refers to it as a "kinase inhibitor," but this appears to be a general categorization rather than the result of specific screening data.^[4]

Q4: How does **CDE-096** affect the interaction of PAI-1 with other proteins besides proteases?

A4: **CDE-096** has been shown to affect the interaction of PAI-1 with vitronectin and the low-density lipoprotein receptor-related protein 1 (LRP1).

- Vitronectin: **CDE-096** binding to PAI-1 decreases its ability to bind to vitronectin.^{[1][3]} While it can still inhibit PAI-1 that is already bound to vitronectin, its efficacy is reduced.^[3]
- LRP1: The binding site of **CDE-096** on PAI-1 overlaps with a binding site for LRP1.^{[5][6][7][8]} Specifically, the residue Lys-207 on PAI-1 is crucial for the binding of both **CDE-096** and LRP1.^[6] Therefore, at higher concentrations, **CDE-096** could potentially interfere with the LRP1-mediated clearance of PAI-1 complexes.

Troubleshooting Guide

Issue	Potential Cause	Suggested Action
Reduced inhibitory activity of CDE-096 in biological matrices.	PAI-1 in biological samples is often complexed with vitronectin, which reduces the efficacy of CDE-096. [1] [3]	Increase the concentration of CDE-096 to account for the decreased potency against vitronectin-bound PAI-1. Refer to the quantitative data for guidance on the required concentration shift.
Unexpected results in cell-based assays involving PAI-1 clearance.	CDE-096 may interfere with the interaction between PAI-1 and LRP1, a key receptor in the clearance of PAI-1 complexes. [6]	Consider the potential for CDE-096 to inhibit LRP1-mediated endocytosis of PAI-1. It may be necessary to use an alternative method to assess PAI-1 clearance that is independent of LRP1 or to use concentrations of CDE-096 that are below the IC50 for blocking the PAI-1:LRP1 interaction.
Lack of PAI-1 inhibition.	The PAI-1 protein may be in its latent, non-active conformation.	Ensure that you are using active PAI-1 in your experiments. CDE-096 binds to the active form of PAI-1.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the on-target activity of **CDE-096**.

Table 1: In Vitro Inhibitory Activity of **CDE-096** against PAI-1

Target	Condition	IC50	Reference
PAI-1	Free	25 ± 4 nM	[1]
PAI-1	Bound to Vitronectin	360 ± 16 nM	[1]
PAI-1	sB/sC pocket binding	25 nM	[3]

Table 2: Effect of **CDE-096** on PAI-1 Complex Interactions

Interaction	Assay	IC50	Reference
HMWuPA:PAI-1 complex binding to LRP1	Surface Plasmon Resonance (SPR)	70 ± 11 nM	[6]

Experimental Protocols

Protocol 1: Determination of **CDE-096** IC50 for PAI-1 Antiproteolytic Activity

This protocol is based on the methodology described in the literature to assess the inhibitory effect of **CDE-096** on PAI-1.[1]

- Reagents: Active PAI-1, urokinase-type plasminogen activator (uPA), chromogenic uPA substrate, assay buffer (e.g., HBS with 0.1% BSA), **CDE-096** stock solution in DMSO, 96-well microplate.
- Procedure:
 - Prepare a dilution series of **CDE-096** in the assay buffer.
 - In a 96-well plate, add a fixed concentration of active PAI-1 to each well containing the **CDE-096** dilutions. Include a control with no **CDE-096**.
 - Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for **CDE-096** to bind to PAI-1.

4. Add a fixed concentration of uPA to each well and incubate for a short period (e.g., 5 minutes).
5. Initiate the chromogenic reaction by adding the uPA substrate to each well.
6. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a plate reader.
7. Calculate the rate of substrate cleavage for each **CDE-096** concentration.
8. Plot the rate of reaction as a function of the logarithm of the **CDE-096** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

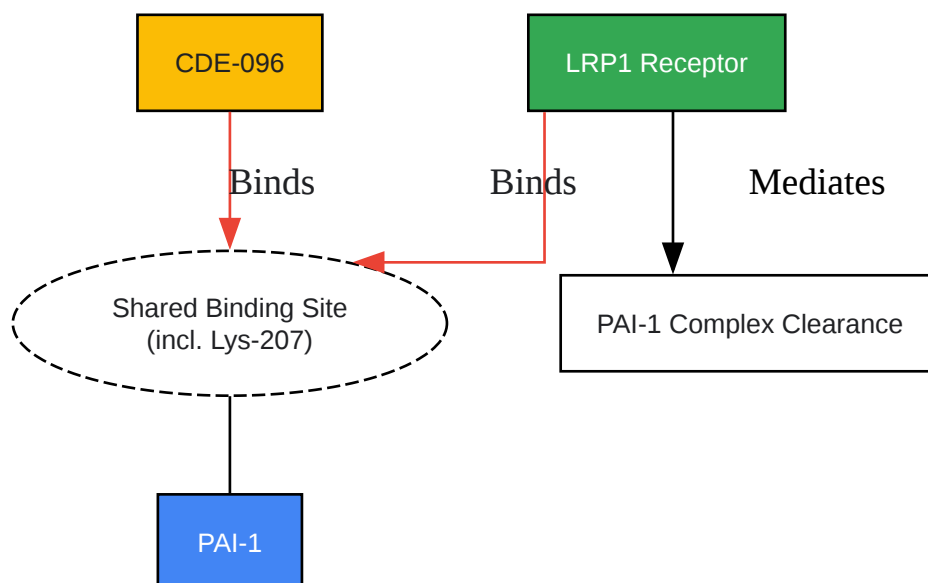
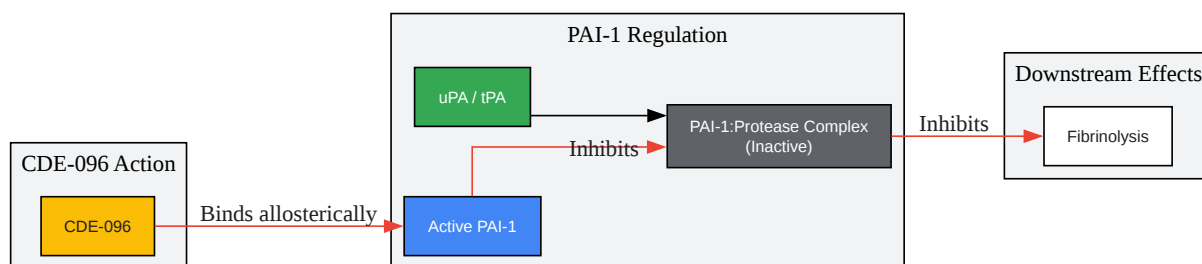
Protocol 2: Assessment of **CDE-096** Effect on PAI-1:LRP1 Interaction via Surface Plasmon Resonance (SPR)

This protocol is based on the methodology used to investigate the interference of **CDE-096** with the binding of PAI-1 complexes to LRP1.^[6]

- Materials: SPR instrument, sensor chip (e.g., CM5), LRP1 protein, HMWuPA:PAI-1 complex, running buffer (e.g., HBS-P+), **CDE-096** stock solution.
- Procedure:
 1. Immobilize LRP1 onto the surface of the sensor chip according to the manufacturer's instructions.
 2. Prepare a series of solutions containing a fixed concentration of the HMWuPA:PAI-1 complex and varying concentrations of **CDE-096** in the running buffer.
 3. Inject the solutions over the LRP1-coupled and a reference flow cell at a constant flow rate.
 4. Record the SPR response (in response units, RU) during the association and dissociation phases.
 5. Regenerate the sensor surface between injections if necessary.

- Determine the initial slope of the association phase for each **CDE-096** concentration.
- Plot the initial slopes versus the **CDE-096** concentration and perform a nonlinear regression analysis to calculate the IC50 value.

Visualizations



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